molecular formula C18H14Cl2N2OS2 B15100183 1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B15100183
M. Wt: 409.4 g/mol
InChI Key: AJEKQAREFUYNGT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a structurally complex organic compound featuring three distinct moieties:

  • A 3,4-dichlorophenyl group, which contributes to lipophilicity and electronic effects due to the electron-withdrawing nature of chlorine substituents.
  • A tetrahydrobenzothienopyrimidine core, a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation.

Its synthesis typically involves multi-step routes, including nucleophilic substitution and cyclization reactions under controlled conditions .

Properties

Molecular Formula

C18H14Cl2N2OS2

Molecular Weight

409.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

InChI

InChI=1S/C18H14Cl2N2OS2/c19-12-6-5-10(7-13(12)20)14(23)8-24-17-16-11-3-1-2-4-15(11)25-18(16)22-9-21-17/h5-7,9H,1-4,8H2

InChI Key

AJEKQAREFUYNGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Construction of the Tetrahydrobenzothienopyrimidine Core: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Linking the Sulfanyl Ethanone:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone or other functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone would depend on its specific biological or chemical target. Generally, it may interact with enzymes, receptors, or other molecular targets through binding interactions, leading to modulation of biological pathways or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothienopyrimidine derivatives, which are structurally and functionally diverse. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone C₁₉H₁₅Cl₂N₂OS₂ ~422.1 3,4-dichlorophenyl, sulfanyl ethanone High lipophilicity; potential for enhanced target binding due to Cl substituents
1-(2-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone C₁₉H₁₇FN₂OS₂ 372.5 2-fluorophenyl, 2-methyl Lower molecular weight; fluorinated phenyl may improve metabolic stability
2-[(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-phenylethanone C₂₀H₁₉N₂OS₂ ~367.5 7-methyl, phenyl Methyl group enhances steric bulk; may reduce off-target interactions
3-(4-Ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one C₂₇H₂₇N₂O₂S₂ ~493.6 4-ethoxyphenyl, 4-methylbenzyl Ethoxy group increases solubility; benzyl substitution alters pharmacokinetics

Pharmacological and Functional Insights

  • Sulfanyl Linkage: The sulfanyl ethanone moiety is critical for hydrogen bonding and thiol-mediated interactions, a feature shared across analogs but modulated by adjacent substituents .
  • Biological Activity : Fluorophenyl derivatives (e.g., C₁₉H₁₇FN₂OS₂) are reported in preliminary studies to exhibit moderate kinase inhibitory activity, while dichlorophenyl variants may offer superior potency due to increased lipophilicity .

Key Research Findings and Implications

  • Substituent-Driven Activity : Chlorine substituents in the 3,4-dichlorophenyl group correlate with enhanced binding to kinase targets compared to methyl or ethoxy groups in other analogs .
  • Metabolic Stability : Fluorinated derivatives demonstrate improved metabolic stability in vitro, suggesting that halogen choice balances potency and pharmacokinetics .
  • Structural Diversity: Derivatives with phenoxyethoxy substituents (e.g., 2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-...) highlight the role of flexible linkers in modulating solubility and target engagement .

Biological Activity

1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C18H15Cl2N3OS2
  • Molecular Weight : 424.37 g/mol
  • CAS Number : 338424-23-0

Synthesis

The synthesis of 1-(3,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves multi-step reactions starting from appropriate precursors. The synthetic route typically includes:

  • Formation of the benzothieno-pyrimidine core.
  • Introduction of the dichlorophenyl moiety.
  • Sulfanylation to incorporate the sulfanyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations revealed significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It demonstrated inhibitory effects against HIV-1 in cell culture studies:

  • IC50 Value : 12.1 µM with a selectivity index (SI) greater than 29.

This activity is attributed to the compound's ability to interfere with viral replication processes.

The proposed mechanism involves the inhibition of key enzymes involved in bacterial and viral replication. For instance:

  • The sulfanyl group may play a crucial role in binding to active sites on enzymes.
  • The dichlorophenyl ring enhances lipophilicity, facilitating membrane penetration.

Case Studies

A recent study published in "Journal of Research in Pharmacy" detailed the synthesis and biological evaluation of related compounds with similar structural features. The results indicated that modifications in substituents significantly influenced biological activity, emphasizing structure-activity relationships (SAR) .

Another investigation focused on the compound's potential as an anti-HIV agent, demonstrating that derivatives with similar scaffolds exhibited promising antiviral activity .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 1-(3,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, often starting with the Gewald reaction to generate the tetrahydrobenzothieno[2,3-d]pyrimidine core. Key steps include cyclization using formamide or phosphorus oxychloride to form the pyrimidine ring, followed by sulfanyl-ethanone substitution. For example, chloropyrimidine intermediates react with thiol-containing reagents under reflux in ethanol or DMF, with yields optimized by controlling temperature (80–120°C), solvent polarity, and stoichiometry .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Structural validation employs:

  • 1H/13C NMR : To confirm substituent positions (e.g., δ 7.2–8.7 ppm for aromatic protons in DMSO-d6) .
  • LC-MS : For molecular ion confirmation (e.g., [M+H]+ peaks around m/z 450–500, depending on substituents) .
  • IR Spectroscopy : To identify functional groups (e.g., CONH stretches at ~1650–1675 cm⁻¹) .

Q. What are the primary biological targets or assays used to evaluate its pharmacological activity?

  • Methodological Answer : Common assays include:

  • Anticancer Activity : Cell viability assays (e.g., HOP-92 lung cancer line at 10 μM doses) with IC50 calculations .
  • Antimicrobial Screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) using fluorescence-based or radiometric methods .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data across studies (e.g., variable IC50 values)?

  • Methodological Answer : Contradictions may arise from:

  • Experimental Variability : Differences in cell lines, assay conditions (e.g., incubation time, serum content), or compound purity (validate via HPLC ≥95%).
  • Degradation Artifacts : Instability under storage (e.g., hydrolysis of sulfanyl groups). Stabilize with lyophilization or inert atmosphere .
  • Statistical Rigor : Use triplicate measurements and report standard deviations .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes to targets like EGFR using AutoDock Vina or Schrödinger Suite (PDB: 1M17). Focus on hydrophobic interactions with dichlorophenyl groups .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and H-bond acceptors .

Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological profiling?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate at pH 1–13 (simulating GI tract) and 25–60°C. Monitor degradation via LC-MS (e.g., hydrolysis of ethanone to carboxylic acid) .
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance stability in aqueous media .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak columns to resolve enantiomers during purification.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps like cyclization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can cross-reactivity with non-target proteins be minimized during kinase inhibition studies?

  • Methodological Answer :

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Structural Modifications : Introduce bulkier substituents (e.g., trifluoromethyl groups) to sterically hinder non-target binding .

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